Boc-Ala-OSu
CAS No.: 3392-05-0
Cat. No.: VC21538194
Molecular Formula: C12H18N2O6
Molecular Weight: 286.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3392-05-0 |
---|---|
Molecular Formula | C12H18N2O6 |
Molecular Weight | 286.28 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Standard InChI | InChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18) |
Standard InChI Key | COMUWNFVTWKSDT-ZETCQYMHSA-N |
Isomeric SMILES | C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
SMILES | CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Chemical Identity and Basic Properties
Boc-Ala-OSu is an activated amino acid derivative widely used in peptide synthesis. The compound features an L-alanine residue with a tert-butoxycarbonyl (Boc) group protecting the amino function and a hydroxysuccinimide (OSu) ester activating the carboxylic acid group for efficient peptide coupling reactions.
The compound is formally known as N-tert-Butoxycarbonyl-L-alanine N-hydroxysuccinimide ester or tert-Butyloxycarbonyl-L-alanine-N-hydroxysuccinimide . In chemical nomenclature, it can also be described as (S)-2,5-dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)propanoate . This reagent is typically available as a crystalline solid and is used under controlled conditions in laboratories and industrial settings for peptide synthesis applications.
Identification Parameters
The identity of Boc-Ala-OSu is established through several standard parameters that ensure correct chemical assignment and purity assessment. The compound is assigned specific identification numbers across chemical databases to enable proper tracking and referencing.
Parameter | Value |
---|---|
CAS Number | 73488-76-3, 3392-05-0 |
Molecular Formula | C₁₂H₁₈N₂O₆ |
Molecular Weight | 286.28 g/mol |
PubChem CID | 11011585 |
MDL Number | MFCD00065974 |
The compound is characterized by an exact mass of 286.11600, which assists in accurate mass spectrometry identification . It belongs to the class of activated amino acid derivatives that facilitate the formation of peptide bonds in controlled synthesis reactions.
Structural Characteristics
Molecular Architecture
Boc-Ala-OSu exhibits a specific structural arrangement critical to its function in peptide chemistry. The compound consists of three key structural components: the L-alanine residue as the core amino acid, the tert-butoxycarbonyl (Boc) protecting group at the N-terminus, and the N-hydroxysuccinimide ester activating the carboxyl group.
The alanine residue maintains its S-configuration at the alpha carbon, which is crucial for maintaining stereochemical integrity during peptide synthesis . The tert-butoxycarbonyl group attached to the amino group serves as a temporary protecting group that can be selectively removed under acidic conditions. The N-hydroxysuccinimide ester functionality at the carboxyl end makes the carbonyl carbon more susceptible to nucleophilic attack, thus facilitating peptide bond formation with the amino group of another amino acid or peptide.
Physicochemical Properties
The physical and chemical properties of Boc-Ala-OSu determine its behavior in solution and reaction conditions, which are critical factors in peptide synthesis applications.
Property | Value |
---|---|
Physical State | Crystalline solid |
LogP | 0.83560 |
Polar Surface Area (PSA) | 102.01000 |
Solubility | Soluble in organic solvents like DCM, acetonitrile |
Stability | Sensitive to moisture and basic conditions |
The compound exhibits a relatively modest lipophilicity with a LogP value of 0.83560, indicating a balanced distribution between aqueous and organic phases . This property is advantageous for reactions in mixed solvent systems often employed in peptide synthesis. The polar surface area of 102.01000 reflects the presence of multiple oxygen and nitrogen atoms in the molecule, contributing to its hydrogen bonding capabilities .
Synthesis Methodologies
Laboratory-Scale Synthesis
The synthesis of Boc-Ala-OSu typically involves the activation of Boc-protected alanine (Boc-Ala-OH) with N-hydroxysuccinimide in the presence of a coupling reagent. While the search results don't provide a specific synthesis method for Boc-Ala-OSu itself, related compounds like Boc-β-Ala-OSU offer valuable insights into the synthetic approach.
For example, the synthesis of Boc-β-Ala-OSU involves reacting Boc-β-Ala-OH with HOSU (N-hydroxysuccinimide) in the presence of a coupling agent like EDC.HCl (1-Ethyl-(3-dimethylaminopropyl) carbodiimides hydrochloride) . This reaction is typically carried out in dichloromethane (DCM) at low temperatures (below 10°C) . The reaction mixture is stirred for several hours until complete consumption of the starting material is observed by thin-layer chromatography.
The sequence can be summarized as follows:
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Boc-Ala-OH is dissolved in an appropriate solvent (typically DCM)
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N-hydroxysuccinimide is added to the solution
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A coupling agent (such as DCC or EDC.HCl) is added to activate the carboxylic acid
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The reaction is maintained at low temperature to minimize side reactions
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The product is isolated through extraction and purification steps
Purification and Quality Control
After synthesis, Boc-Ala-OSu requires purification to remove unreacted starting materials and byproducts. Similar to related compounds, this typically involves filtration to remove insoluble substances, washing with ice water, extraction with ethyl acetate, and concentration using a rotary evaporator . The final product should be characterized for purity using analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy.
Quality control parameters may include:
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Purity assessment by HPLC (typically >95%)
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Confirmation of identity by mass spectrometry (exact mass: 286.11600)
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Structural verification by 1H and 13C NMR
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Optical rotation to confirm the correct stereochemistry of the alanine residue
Applications in Peptide Synthesis
Mechanistic Role in Peptide Bond Formation
Boc-Ala-OSu serves as an activated alanine derivative that facilitates efficient peptide bond formation while maintaining stereochemical integrity. The activation of the carboxyl group as an N-hydroxysuccinimide ester enables nucleophilic attack by the amino group of another amino acid or peptide, resulting in the formation of a new peptide bond.
The mechanism of reaction involves:
-
Nucleophilic attack by the free amino group of the coupling partner on the carbonyl carbon of the activated ester
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Formation of a tetrahedral intermediate
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Elimination of N-hydroxysuccinimide as a leaving group
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Formation of the peptide bond
This activation strategy enhances the reactivity of the carboxyl group while minimizing racemization, which is a critical consideration in maintaining the biological activity of the resulting peptide.
Practical Applications
Boc-Ala-OSu is predominantly used for incorporating alanine residues into peptides during solid-phase or solution-phase peptide synthesis. The compound offers several advantages in peptide synthesis:
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High coupling efficiency, typically resulting in yields above 90%
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Minimal side reactions due to the specificity of the activated ester
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Compatibility with various protecting group strategies
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Ease of handling compared to more reactive coupling agents
The compound is commonly employed in the synthesis of bioactive peptides, enzyme substrates, and peptide-based pharmaceuticals. It's particularly valuable in scenarios where controlled, sequential addition of amino acids is required to build specific peptide sequences.
Related Compounds and Comparative Analysis
Structural Analogues
Boc-Ala-OSu belongs to a family of activated amino acid derivatives that share similar structural features but differ in the amino acid component or protecting group strategy. Several related compounds are frequently used in peptide synthesis for incorporating different amino acid residues.
It's important to note that while Boc-Ala-OSu and Boc-β-Ala-OSu share the same molecular formula (C₁₂H₁₈N₂O₆), they differ in structure, with the latter containing beta-alanine (3-aminopropanoic acid) instead of the alpha-alanine found in Boc-Ala-OSu .
Protecting Group Variations
Besides Boc-protected derivatives, other protecting group strategies exist for alanine activation in peptide synthesis:
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Fmoc-Ala-OSu: Features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group that is base-labile rather than acid-labile
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Z-Ala-OSu: Contains a benzyloxycarbonyl (Z) protecting group that can be removed by catalytic hydrogenation
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Alloc-Ala-OSu: Incorporates an allyloxycarbonyl (Alloc) group that is removed under mild conditions using palladium catalysts
Each protecting group strategy offers distinct advantages in terms of orthogonality (selective removal in the presence of other protecting groups), reaction conditions, and compatibility with sensitive functional groups in complex peptide synthesis.
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